4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

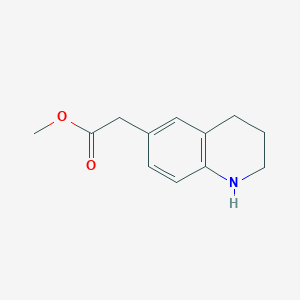

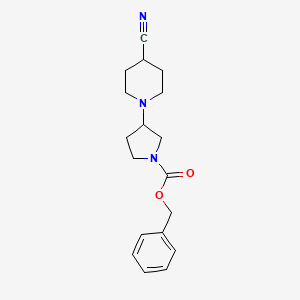

4-Bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C11H19BrN2O . It has an average mass of 275.185 Da and a mono-isotopic mass of 274.068054 Da . This product is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

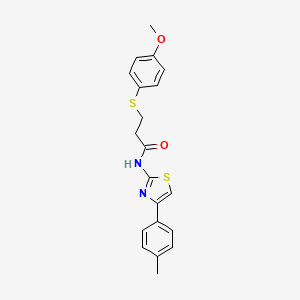

The molecular structure of 4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The pyrazole ring is substituted at the 4th position by a bromine atom, at the 3rd position by a sec-butoxymethyl group, and at the 1st position by an isopropyl group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Pyrazole Derivatives :

- Pyrazole derivatives including those with bromo substitutions have been synthesized, emphasizing the creation of monobromo compounds and their use as precursors for the synthesis of bipyrazolyl derivatives. These compounds have been evaluated for their antibacterial and antifungal activities, comparing their effectiveness against specific bacteria and fungi with commercially available antibiotics and antifungal agents (Pundeer et al., 2013).

Tautomerism Studies :

- The tautomerism of 4-bromo substituted 1H-pyrazoles has been explored both in solid-state and in solution, using techniques such as multinuclear magnetic resonance spectroscopy and X-ray crystallography. The study provides insights into the stability of different tautomers and justifies the predominance of specific tautomers based on Density Functional Theory (DFT) calculations (Trofimenko et al., 2007).

Lithiation and Isomerization :

- The process of directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole has been detailed, highlighting its utility in obtaining vicinally disubstituted pyrazoles. This research also discusses the isomerization of certain compounds under specific reaction conditions, providing a pathway to synthesize various substituted pyrazoles (Heinisch et al., 1990).

Synthesis of Complexes and Nanoparticles

Synthesis of Silver(I) Pyrazolates :

- The synthesis and characterization of trimeric silver(I) pyrazolates with isopropyl, bromo, and nitro substituents have been conducted. The study also discusses the structural properties of these complexes and their behavior in the solid state (Dias & Diyabalanage, 2006).

Palladium(II) Complexes and Nanoparticles :

- Research has been done on the synthesis of Palladium(II) complexes involving 4-bromo-1H-pyrazole derivatives and their potential in catalyzing Suzuki-Miyaura coupling reactions. The study also delves into the synthesis of palladium selenide and sulfide nanoparticles, discussing their characterization and potential applications (Sharma et al., 2013).

Pyrazole-Stabilized Dinuclear Palladium(II) Chalcogenolates :

- Investigations into pyrazole-stabilized dinuclear palladium(II) chalcogenolates have been reported, focusing on their synthesis, characterization, and the resultant palladium chalcogenide nanoparticles. The study explores the geometric and electronic properties of these complexes and their catalytic performance (Sharma et al., 2015).

Propiedades

IUPAC Name |

4-bromo-3-(butan-2-yloxymethyl)-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrN2O/c1-5-9(4)15-7-11-10(12)6-14(13-11)8(2)3/h6,8-9H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIBUEHYFUKRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OCC1=NN(C=C1Br)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

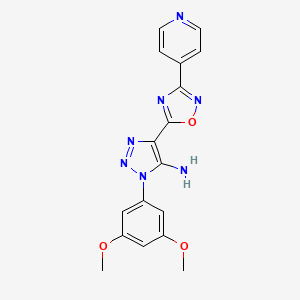

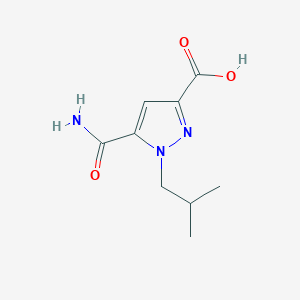

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)

![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)

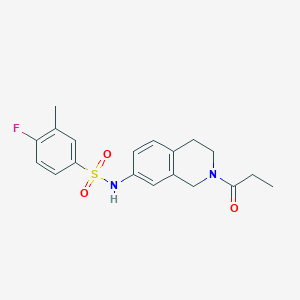

![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)